An In-Depth Technical Guide to 2,6-Difluoro-3-iodopyridine: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 2,6-Difluoro-3-iodopyridine: Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of 2,6-difluoro-3-iodopyridine, a pivotal building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, reactivity, and strategic applications of this versatile scaffold, moving beyond simple data recitation to explain the causality behind its utility in complex molecular synthesis.
Introduction: The Strategic Value of a Trifunctional Scaffold
2,6-Difluoro-3-iodopyridine is a strategically important heterocyclic compound. The pyridine core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The substitution pattern of this specific molecule offers a trifecta of synthetic handles with distinct and predictable reactivity:
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C3-Iodo Group: The carbon-iodine bond is the most labile, making the C3 position the primary site for facile palladium-catalyzed cross-coupling reactions. This allows for the precise introduction of carbon or heteroatom substituents.
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C2/C6-Fluoro Groups: The electron-withdrawing fluorine atoms activate the pyridine ring for nucleophilic aromatic substitution (SNAr). While more stable than the C-I bond, these C-F bonds can be displaced under more forcing conditions, allowing for sequential functionalization.
-
Pyridine Nitrogen: The nitrogen atom influences the ring's electronics, provides a site for protonation or coordination to metals, and offers a key hydrogen bond acceptor in biological contexts.
This orthogonal reactivity makes 2,6-difluoro-3-iodopyridine an ideal starting material for building complex, multi-substituted pyridine libraries, particularly for structure-activity relationship (SAR) studies in drug discovery.
Core Chemical and Physical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis, from reaction setup to purification.
| Property | Value | Source |
| CAS Number | 685517-67-3 | [1] |
| Molecular Formula | C₅H₂F₂IN | [1] |
| Molecular Weight | 240.98 g/mol | [1] |
| Appearance | White to light yellow powder or lump | |
| Melting Point | 38-42 °C | |
| Purity | Typically >98.0% (GC) |
Synthesis of 2,6-Difluoro-3-iodopyridine
The primary route to 2,6-difluoro-3-iodopyridine involves the direct iodination of 2,6-difluoropyridine. This is typically achieved via a directed ortho-metalation (DoM) strategy.
Conceptual Workflow for Synthesis:
Caption: Directed ortho-metalation synthesis workflow.
Rationale: The fluorine atoms are weak ortho-directing groups, but more importantly, they increase the acidity of the adjacent ring protons. The C3 proton is the most acidic due to the inductive effects of both flanking fluorine and nitrogen atoms. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), generated in situ from diisopropylamine and n-butyllithium, selectively deprotonates this position at low temperatures (-78 °C) to prevent side reactions.[2][4] The resulting organolithium intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the final product.
Key Reactivity and Experimental Protocols
The synthetic utility of 2,6-difluoro-3-iodopyridine is dominated by palladium-catalyzed cross-coupling reactions at the C3 position. The C-I bond's lower bond dissociation energy compared to C-Br or C-Cl makes it highly susceptible to oxidative addition to a Pd(0) center, which is the first step in these catalytic cycles.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine scaffold and various aryl or vinyl boronic acids or esters.[6] This reaction is a cornerstone for accessing biaryl structures common in kinase inhibitors.
Catalytic Cycle Overview:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Field-Proven Protocol: Suzuki-Miyaura Coupling
This protocol is designed for reliability and is based on established conditions for electron-deficient heteroaryl iodides.[7][8]
-
Vessel Preparation (Self-Validation): To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2,6-difluoro-3-iodopyridine (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (3.0 equiv).
-
Causality: Using a slight excess of the boronic acid drives the reaction to completion. K₃PO₄ is often effective for heteroaryl couplings as it is a strong enough base to facilitate transmetalation without causing significant protodeboronation of the coupling partner.[5] Anhydrous conditions are critical to prevent competitive protodeboronation.
-
-
Catalyst Addition: Add the palladium catalyst system. A common and effective system is Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand such as XPhos or SPhos (2-4 mol%).
-
Causality: For electron-deficient substrates like this pyridine, electron-rich and bulky phosphine ligands (e.g., XPhos) accelerate the rate-limiting reductive elimination step and stabilize the Pd(0) catalyst.[6]
-
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or a toluene/water mixture) via syringe.
-
Causality: Degassing the solvent (e.g., by sparging with argon for 15-30 minutes) removes dissolved oxygen, further protecting the catalyst. Dioxane is an excellent solvent for many Suzuki reactions due to its ability to dissolve both organic and inorganic reagents.
-
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing access to arylalkyne structures that are valuable in materials science and as precursors for more complex heterocyclic systems.[9]
Field-Proven Protocol: Sonogashira Coupling
This protocol utilizes a standard Pd/Cu co-catalyst system, which is highly effective for reactive aryl iodides.[10][11]
-
Vessel Preparation: To a dry Schlenk flask, add 2,6-difluoro-3-iodopyridine (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-3 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 4-6 mol%).
-
Causality: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[9] This intermediate undergoes rapid transmetalation with the palladium complex, accelerating the overall reaction rate and allowing for milder conditions.[11]
-
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in the Suzuki protocol.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (typically THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv). Stir for 5 minutes. Finally, add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.
-
Causality: The amine acts as both a base to deprotonate the alkyne and a solvent. It also serves as a scavenger for the HI generated during the reaction, preventing side reactions.[12]
-
-
Reaction: Stir the reaction at room temperature. The reaction is often exothermic and typically proceeds to completion within 1-4 hours for reactive iodides. Monitor by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the mixture with ethyl acetate or diethyl ether and filter through Celite® to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of NH₄Cl (to remove copper salts) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation for synthesizing aryl amines, which are prevalent in pharmaceuticals.[13]
Field-Proven Protocol: Buchwald-Hartwig Amination
This protocol employs a modern catalyst system suitable for coupling a wide range of amines with heteroaryl halides.[14][15]
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add a palladium precatalyst (e.g., G3-XPhos, 1-3 mol%), a bulky phosphine ligand if not using a precatalyst (e.g., XPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv) to a dry reaction vessel.
-
Causality: Strong bases are required to deprotonate the amine, forming the active nucleophile.[16] Sterically hindered, electron-rich phosphine ligands are essential; they promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and facilitate the final C-N bond-forming reductive elimination.[13]
-
-
Reagent Addition: Add the 2,6-difluoro-3-iodopyridine (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Inert Atmosphere & Solvent: If not in a glovebox, seal the vessel and establish an inert atmosphere. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by LC-MS. Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.
Applications in Drug Discovery and Materials Science
The true value of 2,6-difluoro-3-iodopyridine lies in the molecules it can create. The ability to sequentially and selectively functionalize the C3 and C2/C6 positions allows for the rapid exploration of chemical space.
-
Kinase Inhibitors: Many potent kinase inhibitors feature a substituted pyridine or related heterocycle as the "hinge-binding" motif. Starting from 2,6-difluoro-3-iodopyridine, medicinal chemists can attach a larger, hydrophobic group at C3 via Suzuki or Sonogashira coupling and then introduce various amine side chains at C2 or C6 via SNAr to optimize potency and pharmacokinetic properties.
-
Organic Electronics: Arylalkyne structures derived from Sonogashira couplings are rigid, conjugated systems. These properties are highly desirable for creating organic light-emitting diodes (OLEDs) and other organic semiconductor materials.
-
Agrochemicals: The fluorinated pyridine scaffold is also a common feature in modern pesticides and herbicides, where it can enhance metabolic stability and binding affinity to target proteins.
Logical Workflow for Library Synthesis:
Caption: Strategic workflow for combinatorial library synthesis.
Safety and Handling
2,6-Difluoro-3-iodopyridine and related halopyridines should be handled with appropriate care in a well-ventilated chemical fume hood.[17][18][19][20]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[17]
-
Inhalation/Contact: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.[19]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light. The chemical stability may be sensitive to light.[20]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[17][18][19][20][21]
References
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Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available at: [Link]
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Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Available at: [Link]
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Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]
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Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. Available at: [Link]
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19F-centred NMR analysis of mono-fluorinated compounds. PMC - NIH. Available at: [Link]
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Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. MDPI. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available at: [Link]
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13C NMR with 1H and 19F double decoupling. EPFL. Available at: [Link]
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2,6-Difluoro-3-iodopyridine. Oakwood Chemical. Available at: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. Available at: [Link]
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Sonogashira coupling. YouTube. Available at: [Link]
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2,3-Difluoropyridine. SpectraBase. Available at: [Link]
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2,6-Difluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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